molecular formula C12H19NO2 B13604271 Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13604271
M. Wt: 209.28 g/mol
InChI Key: DCVICSJTOLVMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique structure with a cyclobutyl ring fused to a 3-azabicyclo[311]heptane core

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated bicyclic compounds .

Scientific Research Applications

Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane derivatives: These compounds share the same core structure but differ in their substituents.

    Bicyclo[3.1.1]heptane derivatives: Similar bicyclic structure without the nitrogen atom.

Uniqueness

Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the cyclobutyl ring and the ester functional group, which confer distinct physicochemical properties and potential biological activities .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-15-10(14)12-5-11(6-12,7-13-8-12)9-3-2-4-9/h9,13H,2-8H2,1H3

InChI Key

DCVICSJTOLVMRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)C3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.